molecular formula C21H13Cl2N3OS2 B5118678 2,4-dichloro-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide

2,4-dichloro-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide

Cat. No. B5118678
M. Wt: 458.4 g/mol
InChI Key: RUNZKBVFEXZXDW-UHFFFAOYSA-N
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Description

2,4-dichloro-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide, also known as DNTB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. In

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide involves the formation of a covalent bond between the thiol group of the enzyme and the carbon disulfide moiety of this compound. This covalent bond results in the inhibition of the enzyme activity. The exact mechanism of inhibition varies depending on the enzyme being targeted.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of several cancer cell lines by inducing apoptosis. This compound has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,4-dichloro-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide in lab experiments is its well-established synthesis method. This compound is also a relatively stable compound, which makes it easy to handle in lab experiments. However, one of the limitations of using this compound is its potential toxicity. In vitro studies have shown that this compound can induce cytotoxicity in some cell lines.

Future Directions

There are several future directions for the study of 2,4-dichloro-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide. One potential direction is the development of this compound-based anticancer agents. The mechanism of action of this compound makes it a promising candidate for the development of targeted anticancer therapies. Another potential direction is the study of this compound-based materials for gas storage and drug delivery. The unique properties of this compound make it a promising building block for the synthesis of functional materials. Further studies are needed to explore these potential applications of this compound.

Synthesis Methods

The synthesis of 2,4-dichloro-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide involves the reaction of 2,4-dichlorobenzoic acid with 2-aminothiazole in the presence of thionyl chloride, followed by the reaction with 2-naphthylamine and carbon disulfide to form this compound. The synthesis method is well-established and has been reported in several research papers.

Scientific Research Applications

2,4-dichloro-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has shown promising results as an anticancer agent. It has been reported to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has also been studied for its potential use as an anti-inflammatory agent.
In biochemistry, this compound has been used as a probe to study the mechanism of action of several enzymes. It has been reported to inhibit the activity of several enzymes, including carbonic anhydrase, urease, and acetylcholinesterase. The mechanism of action of this compound involves the formation of a covalent bond between the thiol group of the enzyme and the carbon disulfide moiety of this compound.
In materials science, this compound has been used as a building block to synthesize various functional materials, including metal-organic frameworks and covalent organic frameworks. These materials have potential applications in gas storage, catalysis, and drug delivery.

properties

IUPAC Name

2,4-dichloro-N-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2N3OS2/c22-15-7-8-16(17(23)10-15)19(27)25-20(28)26-21-24-18(11-29-21)14-6-5-12-3-1-2-4-13(12)9-14/h1-11H,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNZKBVFEXZXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=S)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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